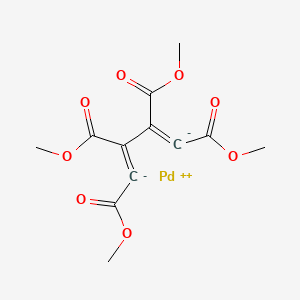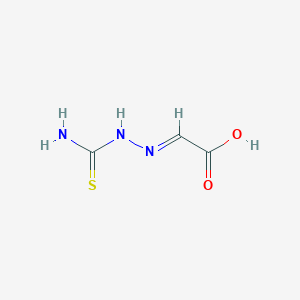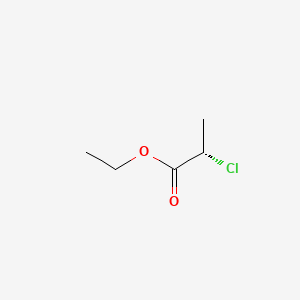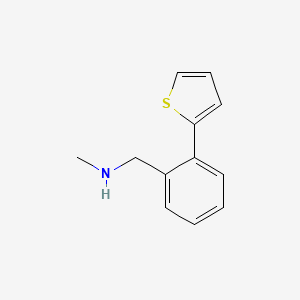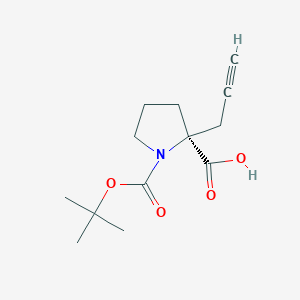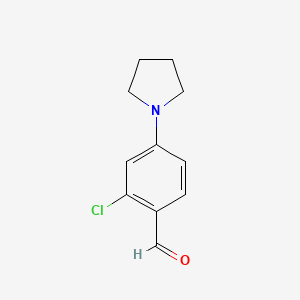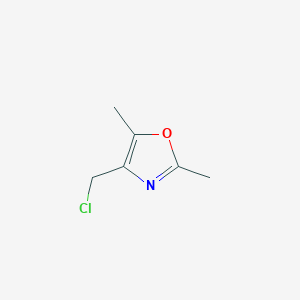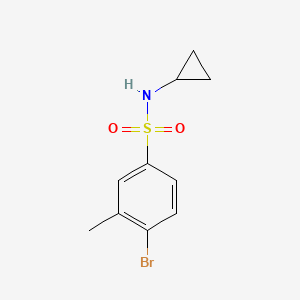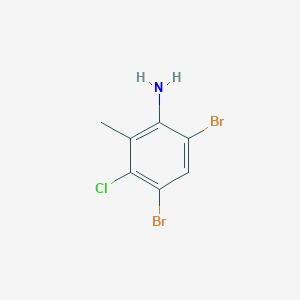
4,6-Dibromo-3-chloro-2-methylaniline
Overview
Description
4,6-Dibromo-3-chloro-2-methylaniline is a chemical compound with the molecular formula C7H6Br2ClN and a molecular weight of 299.39 . It is a solid substance .
Physical And Chemical Properties Analysis
4,6-Dibromo-3-chloro-2-methylaniline is a solid substance . The compound should be stored at a temperature between 2-8°C . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Scientific Research Applications
Pharmaceutical Research
4,6-Dibromo-3-chloro-2-methylaniline is utilized in pharmaceutical research as a precursor for the synthesis of various compounds. Its halogenated structure makes it a valuable intermediate in the creation of active pharmaceutical ingredients (APIs). The compound’s ability to undergo reactions like substitution makes it versatile for developing new drugs .
Agrochemical Development
In the field of agrochemistry, this compound serves as a building block for the synthesis of agrochemicals. Its bromine and chlorine atoms can be strategically replaced to create pesticides and herbicides with specific desired properties, such as increased potency or selectivity .
Dye Manufacturing
The halogenated aniline structure of 4,6-Dibromo-3-chloro-2-methylaniline is beneficial in dye chemistry. It can be used to synthesize complex dye molecules that exhibit high stability and brightness. These dyes find applications in textiles, inks, and pigments .
Organic Synthesis
This compound is a significant intermediate in organic synthesis. It can participate in various coupling reactions, such as Suzuki coupling, which are pivotal in constructing complex organic molecules. This makes it a valuable tool for chemists exploring new synthetic pathways .
Material Science
In material science, 4,6-Dibromo-3-chloro-2-methylaniline is used to develop new materials with specific electronic or photonic properties. Its molecular structure can be incorporated into polymers or small molecules to alter their conductivity, making it useful in creating advanced materials for electronics .
Analytical Chemistry
Due to its unique structure, this compound can serve as a standard or reagent in analytical chemistry. It can be used in chromatography and spectrophotometry for the detection and quantification of various substances, aiding in environmental analysis and quality control processes .
Biochemistry Research
In biochemistry, 4,6-Dibromo-3-chloro-2-methylaniline can be used to study enzyme-substrate interactions, particularly with halogenated substrates. It helps in understanding the biochemical pathways and mechanisms involving halogenated organic compounds .
Environmental Science
This compound’s role in environmental science involves the study of its degradation and persistence in the environment. It serves as a model compound to understand the environmental impact of halogenated anilines and to develop methods for their safe disposal or degradation .
Safety and Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
properties
IUPAC Name |
4,6-dibromo-3-chloro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2ClN/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHAPKHGUQHSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428255 | |
| Record name | 4,6-dibromo-3-chloro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-3-chloro-2-methylaniline | |
CAS RN |
84483-19-2 | |
| Record name | 4,6-dibromo-3-chloro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



